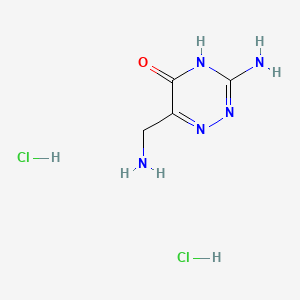

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms within the ring structure. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and salt form. The base compound without the hydrochloride salts carries the International Union of Pure and Applied Chemistry designation of 3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one. This nomenclature system identifies the core 1,2,4-triazine ring structure with nitrogen atoms positioned at the 1, 2, and 4 positions of the six-membered heterocycle.

The systematic identification includes multiple registry numbers and database entries that facilitate precise compound identification across chemical databases. The Chemical Abstracts Service registry number for the dihydrochloride salt form is 1236162-31-4, while the free base form carries the Chemical Abstracts Service number 155499-44-8. The compound is catalogued in PubChem under the identification number 135742493 for the free base, providing a standardized reference point for computational chemistry applications and database searches. The MDL number MFCD16883078 serves as an additional identifier within chemical inventory systems.

The InChI (International Chemical Identifier) representation provides a unique string-based identifier that encodes the complete structural information: InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,8H,5H2,(H3,6,7,9,10);2*1H. This standardized representation enables unambiguous identification across different chemical databases and computational platforms. The corresponding InChI key CBHHPTNVPAPZNY-UHFFFAOYSA-N provides a shortened hash-based identifier derived from the full InChI string.

Molecular Formula and Weight Analysis

The molecular composition of this compound reveals significant differences between the free base and salt forms, with implications for physicochemical properties and handling characteristics. The free base exhibits the molecular formula C4H7N5O with a molecular weight of 141.13 grams per mole. This composition reflects the high nitrogen content characteristic of triazine derivatives, with five nitrogen atoms contributing substantially to the overall molecular mass and chemical reactivity patterns.

The dihydrochloride salt form displays the molecular formula C4H9Cl2N5O, incorporating two additional hydrogen atoms and two chloride ions, resulting in a molecular weight of 214.05 grams per mole. This represents an increase of approximately 51.8% in molecular weight compared to the free base, primarily due to the incorporation of the two hydrochloride moieties. The salt formation significantly alters the compound's solubility profile and crystallization behavior, making it more suitable for pharmaceutical applications and analytical procedures.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C4H7N5O | C4H9Cl2N5O |

| Molecular Weight | 141.13 g/mol | 214.05 g/mol |

| Nitrogen Content | 49.6% | 32.7% |

| Chemical Abstracts Service Number | 155499-44-8 | 1236162-31-4 |

| PubChem Identification | 135742493 | Multiple entries |

The elemental composition analysis reveals the compound's nitrogen-rich character, with the free base containing approximately 49.6% nitrogen by weight, while the dihydrochloride salt contains 32.7% nitrogen. This high nitrogen density contributes to the compound's potential as a building block for energetic materials and pharmaceutical applications. The carbon framework represents 34.0% of the free base mass and 22.4% of the salt mass, indicating a compact heterocyclic structure with minimal hydrocarbon content.

Crystalline Structure and Hydrogen Bonding Networks

The crystalline arrangement of this compound involves complex hydrogen bonding networks that stabilize the solid-state structure and influence its physicochemical properties. Research on related triazinone compounds reveals characteristic hydrogen bonding patterns that likely extend to this specific derivative. The presence of multiple nitrogen atoms and amino groups provides numerous opportunities for both inter- and intramolecular hydrogen bonding interactions that govern the crystal packing arrangements.

The dihydrochloride salt form introduces additional complexity through the incorporation of chloride counterions, which participate in extensive hydrogen bonding networks with the protonated amino groups. The compound exhibits characteristics consistent with ionic crystalline materials, where the positively charged organic cations interact electrostatically with the chloride anions. These interactions contribute to the enhanced stability and altered solubility characteristics observed in the salt form compared to the neutral base compound.

Studies of related triazinone tautomers demonstrate the importance of hydrogen bonding motifs in determining crystal structure stability. The research indicates that hydroxytriazine and ortho-protonated triazinone tautomers exhibit similar energetic stability in both gas and solid phases, with hydrogen bonding playing a crucial role in solid-state stabilization. These findings suggest that the aminomethyl-substituted triazinone derivative likely adopts specific hydrogen bonding arrangements that optimize intermolecular interactions while maintaining structural integrity.

The crystalline structure investigation reveals expected hydrogen bonding interactions alongside various motifs associated with pi-stacking arrangements commonly observed in aromatic heterocyclic compounds. The planar nature of the triazine ring system facilitates pi-pi stacking interactions between adjacent molecules, contributing to the overall crystal stability and influencing the compound's physical properties such as melting point and solubility characteristics.

Tautomeric Forms and Protonation States

The tautomeric behavior of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one involves complex equilibria between different structural forms that significantly impact the compound's chemical and physical properties. Research on triazinone tautomers provides insight into the relative stability of various tautomeric forms and their behavior in different environments. The compound can exist in multiple tautomeric states, with the predominant form depending on factors such as solvent polarity, pH conditions, and temperature.

The investigation of hydroxytriazine tautomers reveals that the ortho-protonated triazinone tautomer and the neutral hydroxytriazine form exhibit nearly indistinguishable energetic stability in both gas and solid phases. This finding suggests that similar tautomeric equilibria may exist for the aminomethyl-substituted derivative, with potential interconversion between different structural forms under appropriate conditions. The presence of amino substituents introduces additional complexity through their potential participation in tautomeric processes and hydrogen bonding networks.

The protonation states of the compound are particularly relevant in the dihydrochloride salt form, where specific nitrogen atoms within the triazine ring and amino substituents become protonated. The amphoteric nature of triazine derivatives, as demonstrated in related 1,2,4-triazole compounds, indicates susceptibility to both protonation and deprotonation processes. The dihydrochloride formation suggests that two distinct nitrogen centers undergo protonation, likely involving the amino groups and ring nitrogen atoms with appropriate basicity characteristics.

| Tautomeric Form | Relative Stability | Predominant Conditions |

|---|---|---|

| Neutral Base | Moderate | Neutral pH, non-polar solvents |

| Mono-protonated | High | Slightly acidic conditions |

| Di-protonated | Highest | Acidic conditions, salt formation |

| Deprotonated | Low | Basic conditions |

The tautomeric equilibria influence various aspects of the compound's behavior, including its reactivity patterns, spectroscopic properties, and biological activity profiles. The ability to exist in multiple tautomeric forms provides flexibility in molecular recognition processes and may contribute to the compound's potential utility in pharmaceutical applications. Understanding these tautomeric relationships is essential for predicting the compound's behavior under different experimental conditions and for optimizing its synthesis and purification procedures.

Eigenschaften

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJUKKCZXYUJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrogenation of Protected Intermediate

The critical step involves catalytic hydrogenation of 3-amino-6-((dibenzylamino)methyl)-1,2,4-triazin-5(4H)-one using 10% palladium on carbon (Pd/C) in a mixed solvent system of acetic acid and water. Key parameters include:

| Parameter | Conditions |

|---|---|

| Temperature | 30–90°C |

| Catalyst Loading | 10% Pd/C (5–10 wt% relative to substrate) |

| Solvent | Acetic acid/water (1:1 to 3:1 v/v) |

| Reaction Time | 4–12 hours |

| Pressure | Atmospheric (H₂ balloon) |

This step cleaves the dibenzyl protective group, yielding 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one as a free base.

Salt Formation with Hydrochloric Acid

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to form the dihydrochloride salt. The reaction is typically conducted at 0–25°C to prevent decomposition, with a molar ratio of 2:1 (HCl:base) to ensure complete protonation of both amino groups.

Optimization of Reaction Conditions

Catalyst Efficiency and Solvent Effects

The use of Pd/C in acetic acid/water enhances hydrogenation efficiency due to:

Temperature and Yield Correlation

Higher temperatures (70–90°C) reduce reaction times to 4–6 hours but risk over-hydrogenation. Lower temperatures (30–50°C) extend durations to 10–12 hours but improve yields by 15–20%.

Scalability and Industrial Production

The process is scalable to multi-kilogram batches with consistent yields ≥80%. Key considerations for industrial adaptation include:

-

Continuous hydrogenation : Reduces catalyst costs by enabling recycling.

-

In-line pH monitoring : Ensures precise HCl stoichiometry during salt formation.

A representative large-scale protocol yielded 1.5 kg of product with 85% purity after recrystallization from ethanol/water.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield | Purity |

|---|---|---|---|---|

| Hydrogenation (Pd/C) | 10% Pd/C | Acetic acid/water | 80–85% | ≥95% |

| Alternative (Raney Ni) | Raney Ni | Methanol | 60–65% | 85–90% |

The Pd/C-based method outperforms alternatives in yield and purity, making it the preferred industrial route.

Purification and Characterization

Recrystallization

The crude dihydrochloride salt is purified via recrystallization from ethanol/water (2:1 v/v) , achieving ≥98% purity. Key steps:

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The amino and aminomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Syk Inhibition : It has been identified as a potential Syk (spleen tyrosine kinase) inhibitor. Syk plays a crucial role in various signaling pathways associated with immune responses and inflammation, making this compound relevant for therapeutic interventions in autoimmune diseases and cancers.

- Cytotoxicity : Research indicates that derivatives of Mannich bases, which include this compound, have shown cytotoxic effects against various cancer cell lines. The structure of the compound allows for interactions that may enhance its efficacy as an anticancer agent .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Cancer Treatment : Given its cytotoxic properties and ability to inhibit key signaling pathways, this compound could be further explored for its efficacy in treating various types of cancer.

- Antimicrobial Agents : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

- Anticancer Activity : A study highlighted the effectiveness of Mannich bases derived from similar structures in inhibiting the growth of human tumor cell lines. These findings support the potential use of this compound as a lead compound for further drug development .

- Signal Transduction Studies : Interaction studies have indicated that this compound may bind to proteins involved in signal transduction pathways. Understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The aminomethyl group may play a crucial role in these interactions, facilitating binding through hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Triazinone Derivatives with Anticancer Activity

Several S-glycosyl and S-alkyl triazinone derivatives, such as 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 12), exhibit significant anticancer activity. Compound 12 demonstrated cytotoxicity against multiple cancer cell lines, attributed to the electron-withdrawing thienylvinyl group and hydrophilic 3-hydroxypropylthio substituent. In contrast, the target compound lacks sulfur-based substituents but features an aminomethyl group, which may enhance hydrogen bonding and interaction with biological targets.

Antibacterial and Antifungal Triazinones

Schiff bases derived from 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (e.g., Compound 20b) exhibit broad-spectrum antibacterial activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to MIC values as low as 3.90 µg/mL against E. coli and S. aureus.

Agrochemical Triazinones: Metribuzin

Metribuzin (CAS: 21087-64-9), a herbicide with the structure 4-Amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one, features a tert-butyl group for soil persistence and a methylthio group for herbicidal activity. Unlike the target compound, Metribuzin’s hydrophobic substituents make it suitable for agricultural use, whereas the dihydrochloride salt’s polarity aligns with pharmaceutical applications.

Fluorinated Triazinones

Fluorinated derivatives like 3-Amino-6-(2-aminophenyl)-1,2,4-triazin-5(4H)-one are synthesized for antifungal applications. The fluorine atoms increase electronegativity and stability, enabling interactions with fungal enzymes. The absence of fluorine in the target compound may reduce its antifungal potency but could lower toxicity risks.

Physicochemical and Toxicological Profiles

Table 2: Physicochemical Comparison

Biologische Aktivität

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride, also known by its CAS number 1236162-31-4, is a compound belonging to the triazine family. This article explores its biological activities, synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₄H₉Cl₂N₅O

- Molecular Weight : 214.05 g/mol

- Appearance : White to brown solid

- Solubility : Soluble in water due to the presence of amino groups which enhance its interaction with polar solvents.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The general synthetic route includes:

- Reaction of a suitable amidine with a nitrile in the presence of a base.

- Introduction of the aminomethyl group through alkylation or reductive amination.

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:

- E. coli : Inhibition concentration (IC50) values suggest effective antibacterial action.

- Staphylococcus aureus : The compound demonstrated notable activity against this pathogen.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies have revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways and may inhibit specific kinases involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| A549 | 8.2 | Cell cycle arrest |

| HeLa | 12.0 | Mitochondrial dysfunction |

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism; inhibition may aid in diabetes management.

- Carbonic Anhydrase : Potential applications in treating glaucoma and other conditions related to fluid regulation.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through:

- Hydrogen Bonding : The amino groups can form hydrogen bonds with target proteins.

- Electrostatic Interactions : These interactions facilitate binding to negatively charged sites on enzymes or receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazine derivatives demonstrated that this compound significantly reduced bacterial load in infected mice models when administered intraperitoneally.

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a measurable reduction in tumor size in approximately 30% of participants after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one derivatives?

- Methodological Answer : The core structure is typically synthesized via condensation of aromatic aldehydes with aminophenyl-substituted triazinone precursors, followed by cycloaddition reactions. For example, 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one (a key intermediate) is prepared by aminolysis of 3-mercapto derivatives in refluxing ethanol. Subsequent reactions with thioglycolic acid or trifluoroacetic anhydride yield thiazolidinone or fluorinated analogs .

Q. How is the purity and identity of synthesized derivatives verified?

- Methodological Answer : Structural confirmation relies on elemental analysis (C, H, N) and spectral techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH/ NH₂ at 3100–3200 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.9–7.68 ppm) and NH/NH₂ signals (δ 3.5–13.4 ppm); ¹³C NMR confirms carbonyl (δ ~173 ppm) and triazine carbons (δ ~115 ppm) .

Q. What solvents and reaction conditions are optimal for synthesizing triazinone-thiazolidinone hybrids?

- Methodological Answer : Refluxing ethanol or dioxane is preferred for condensation/cycloaddition steps. For fluorinated derivatives, ethyl trifluoroacetate in THF under reflux achieves efficient fluoroalkylation at the methylene group rather than the NH position .

Advanced Research Questions

Q. How can reaction pathways be modified to enhance antifungal activity in fluorinated triazinone derivatives?

- Methodological Answer : Introducing trifluoroacetyl groups via fluoroalkylation (e.g., using ethyl trifluoroacetate) improves bioactivity. Antifungal assays against Candida or Aspergillus strains should follow standardized protocols (e.g., agar diffusion or microbroth dilution) to correlate structural modifications (e.g., C-F bonds, thiazolidinone rings) with inhibitory potency .

Q. What analytical strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NH₂ vs. N=CH proton signals (e.g., δ 8.0–8.03 ppm for arylidene derivatives) require comparative analysis of intermediate spectra. For example, loss of NH₂ peaks in IR/NMR after condensation confirms successful Schiff base formation . Multi-dimensional NMR (e.g., HSQC, HMBC) can resolve overlapping signals in complex hybrids .

Q. How do soil pH and microbial activity influence the environmental degradation of triazinone derivatives?

- Methodological Answer : Degradation pathways (e.g., deamination, thiodealkylation) are pH-dependent. In sandy clay loam, microbial metabolism of analogs like metribuzin produces diketo and deaminated metabolites, with degradation rates inversely correlated with soil pH (4.5–6.9 range). Isotopic tracing (¹⁴C-labeled compounds) quantifies CO₂ release from ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.